molecular formula C21H19N7O3S2 B11367348 2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(methylsulfanyl)phenyl]acetamide

2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(methylsulfanyl)phenyl]acetamide

Cat. No.: B11367348
M. Wt: 481.6 g/mol
InChI Key: HHSMPYFQEKHSQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(4-Acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines multiple functional groups, including oxadiazole, triazole, and acetamide moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide typically involves multi-step reactions. One common approach starts with the preparation of the oxadiazole and triazole intermediates. These intermediates are then coupled through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole or triazole rings, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides, and amines.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and substituted acetamides.

Scientific Research Applications

2-{[5-(4-Acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and triazole rings can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The sulfanyl and acetamide groups further enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and material science.

Properties

Molecular Formula

C21H19N7O3S2

Molecular Weight

481.6 g/mol

IUPAC Name

2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C21H19N7O3S2/c1-13(29)22-19-18(26-31-27-19)20-24-25-21(28(20)14-8-4-3-5-9-14)33-12-17(30)23-15-10-6-7-11-16(15)32-2/h3-11H,12H2,1-2H3,(H,23,30)(H,22,27,29)

InChI Key

HHSMPYFQEKHSQD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.